![molecular formula C17H11ClFN3O B5514643 N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

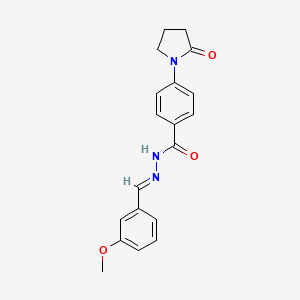

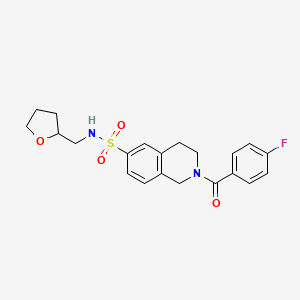

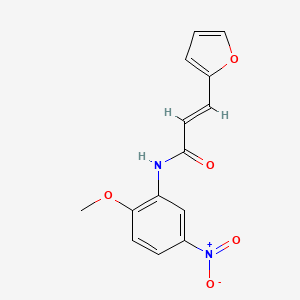

N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide is a chemical compound studied for its potential applications and characteristics in various scientific fields. The research has mainly focused on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide often involves condensation reactions and the formation of Schiff bases, as observed in related compounds like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide and others involving fluorophenylhydrazide derivatives (H. Yathirajan, B. Narayana, K. Sunil, B. Sarojini, & Michael Bolte, 2007).

Molecular Structure Analysis

Compounds like N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide often exhibit planar molecular structures with specific crystal packing stabilized by hydrogen bonding and other weak interactions, as evidenced by the structural analysis of similar compounds (Li Jia-ming, 2009).

Chemical Reactions and Properties

The chemical properties of compounds similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide involve interactions with various reagents, leading to the formation of different chemical structures. The reactions can be influenced by the presence of functional groups, as seen in the synthesis of various fluorine-substituted derivatives (Yue Sun, Zhong-Fei Gao, Chunhua Wang, & Guige Hou, 2019).

Physical Properties Analysis

The physical properties of such compounds can be characterized by their crystal structures, thermal behavior, and spectroscopic features. Studies on similar compounds have provided insights into their stability and molecular interactions (M. K. Bharty, R. Dani, S. K. Kushawaha, O. Prakash, R. Singh, V. Sharma, R. N. Kharwar, & N. Singh, 2015).

Scientific Research Applications

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide, which are structurally related to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, have been synthesized and evaluated for their antimycobacterial activity. Specifically, compounds with substitututed methylene/ethylene 4-fluorophenylhydrazide derivatives showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

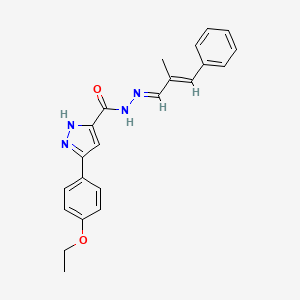

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives, including those related to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, are recognized for their efficacy as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems due to their high sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).

Chemosenor Applications

N-((Quinolin-8-yl)methylene)acetohydrazide, a compound structurally similar to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, has been synthesized and used as an off-on fluorescence sensor with high selectivity toward Zn2+ in aqueous media. This showcases the potential of such compounds in developing sensitive and selective probes for metal ions in biological and environmental samples (Wu et al., 2018).

Anti-Cancer Activity

Derivatives incorporating a quinoline moiety, akin to N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide, have been synthesized and evaluated for their anti-cancer activity. Notably, compounds from this series showed significant reduction in cell viability of neuroblastoma and breast adenocarcinoma cell lines, suggesting their potential as anticancer agents (Bingul et al., 2016).

properties

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O/c18-16-13(8-11-4-1-2-7-15(11)21-16)10-20-22-17(23)12-5-3-6-14(19)9-12/h1-10H,(H,22,23)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTFHYPUAQRBFI-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)